molecular formula C31H43NO7 B15340843 Aconicarchamine B

Aconicarchamine B

Cat. No.: B15340843
M. Wt: 541.7 g/mol
InChI Key: XNEDEYYIWURZGN-JKIMNVFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aconicarchamine B is a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii . This compound belongs to a class of naturally occurring chemical compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconicarchamine B can be synthesized through various organic synthesis routes, often involving complex multi-step reactions. These reactions typically require specific reagents and controlled conditions to ensure the correct formation of the compound's structure.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Aconitum carmichaelii. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Aconicarchamine B can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Aconicarchamine B has been the subject of extensive scientific research due to its potential biological activities. It has shown promise in various fields, including:

  • Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

  • Biology: Studied for its effects on cellular processes and potential as a bioactive compound.

  • Medicine: Investigated for its analgesic and anti-inflammatory properties, which could be beneficial in pain management and treatment of inflammatory conditions.

Mechanism of Action

The mechanism by which Aconicarchamine B exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pain signaling and inflammatory responses.

Comparison with Similar Compounds

Aconicarchamine B is compared with other C20-diterpenoid alkaloids such as ajabicine and lassiocarpine . While these compounds share similar structures, this compound is unique in its specific functional groups and biological activities

List of Similar Compounds

  • Ajabicine

  • Lassiocarpine

  • Talatisamine

  • Benzoylmesaconitine

  • Fuziline

  • Karakoline

  • Neoline

  • Songorine

  • Hypaconitine

  • Mesaconitine

  • Aconitine

This comprehensive overview of this compound highlights its significance in scientific research and potential applications. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.

Is there anything specific you would like to know more about?

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(1R,2R,3R,4S,5R,6R,7R,10R,15S)-6-acetyloxy-13-ethyl-3,5,15-trihydroxy-11-methyl-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-5-yl]methyl benzoate

InChI

InChI=1S/C31H43NO7/c1-4-32-16-28(3)13-12-23(34)30(17-32)22(28)11-15-29-14-10-21(24(35)25(29)30)31(37,27(29)39-19(2)33)18-38-26(36)20-8-6-5-7-9-20/h5-9,21-25,27,34-35,37H,4,10-18H2,1-3H3/t21-,22+,23-,24-,25+,27+,28?,29-,30-,31-/m0/s1

InChI Key

XNEDEYYIWURZGN-JKIMNVFXSA-N

Isomeric SMILES

CCN1C[C@@]23[C@H](CC[C@]45[C@H]2[C@H]([C@H](CC4)[C@]([C@@H]5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)C(C1)(CC[C@@H]3O)C

Canonical SMILES

CCN1CC2(CCC(C3(C1)C2CCC45C3C(C(CC4)C(C5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.